Enhanced Lipophilicity Over Non-Chlorinated Analog
The 5-chloro substitution substantially increases the calculated octanol-water partition coefficient (logP) of the free acid form compared to the non-halogenated parent 2-formylbenzenesulfonic acid (CAS 91-25-8). The target compound exhibits an ACD/LogP of 0.83 , whereas 2-formylbenzenesulfonic acid has a reported LogP of −0.739 on the same mixed-mode column retention algorithm [1], yielding a ΔlogP of +1.57. This lipophilicity shift is consistent with the known contribution of aromatic chlorine (~+0.7 to +0.9 per substituent) and is corroborated by ChemSpider's ACD/LogP estimate of −0.11 for the non-chlorinated acid , which still places the chlorinated analog approximately 0.94 log units higher. The increased lipophilicity translates into greater organic-phase partitioning, potentially beneficial for liquid-liquid extraction workup, membrane permeability in biological assays, and compatibility with non-aqueous reaction media in dye synthesis.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.83 (free acid) |
| Comparator Or Baseline | 2-Formylbenzenesulfonic acid (CAS 91-25-8): LogP = −0.739 (SIELC); ACD/LogP = −0.11 (ChemSpider) |
| Quantified Difference | ΔlogP = +0.94 to +1.57 (target more lipophilic) |
| Conditions | ACD/Labs Percepta Platform v14.00; SIELC Newcrom R1 mixed-mode HPLC retention algorithm |
Why This Matters
Higher logP improves organic-phase solubility and extraction efficiency, making this compound preferable when the synthetic sequence involves non-aqueous steps or requires partitioning into organic solvents.
- [1] SIELC Technologies. 2-Formylbenzenesulfonic acid – Physicochemical Data (CAS 91-25-8). SIELC Application Database, 2018. Available at: https://sielc.com/2-formylbenzenesulfonic-acid (accessed April 2026). View Source
